molecular formula C10H8ClN3OS B2437346 N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 69635-79-6

N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2437346
CAS No.: 69635-79-6
M. Wt: 253.7
InChI Key: PEIMOXABIXMPAH-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

N-(3-Chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide belongs to the 1,2,3-thiadiazole class of heterocyclic compounds, characterized by a five-membered ring containing one sulfur (S) and two nitrogen (N) atoms. Its systematic IUPAC name reflects its substitution pattern: the 1,2,3-thiadiazole core is substituted with a methyl group at position 4 and a carboxamide group at position 5. The carboxamide nitrogen is further bonded to a 3-chlorophenyl ring.

Molecular Formula :
$$ \text{C}{10}\text{H}{8}\text{ClN}_{3}\text{OS} $$
Molecular Weight :
253.71 g/mol

The compound’s planar structure facilitates aromaticity through delocalized π-electrons across the thiadiazole ring. Key structural features include:

  • Thiadiazole Core : Positions 1-3 are occupied by sulfur (S) and two adjacent nitrogen atoms (N), while positions 4 and 5 host substituents.
  • Substituents :
    • 4-Methyl Group : Enhances lipophilicity and steric bulk.
    • 5-Carboxamide : Provides hydrogen-bonding capacity for biological interactions.
    • 3-Chlorophenyl : Introduces electron-withdrawing effects and influences solubility.

SMILES Notation :
CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)Cl

Structural Property Value/Description
Aromatic System 1,2,3-Thiadiazole ring
Key Functional Groups Methyl, carboxamide, chlorophenyl
Hybridization sp² at ring atoms, sp³ at substituents

Historical Context of Thiadiazole Derivatives in Heterocyclic Chemistry

Thiadiazoles emerged as critical scaffolds in medicinal and agrochemical research following the discovery of their synthetic versatility and bioactivity. The 1,2,3-thiadiazole subclass gained prominence after the development of the Hurd-Mori synthesis in the 1950s, which enabled efficient preparation from hydrazones and thionyl chloride. Early studies focused on their mesoionic character, allowing strong interactions with biological targets due to charge separation within the ring.

Milestones in Thiadiazole Chemistry :

  • 1950s–1970s : Exploration of 1,2,3-thiadiazoles as antifungal and antibacterial agents, driven by the success of sulfonamide drugs.
  • 1980s–2000s : Structural optimization for agrochemical applications, exemplified by tiadinil (a 1,2,3-thiadiazolecarboxamide), which activates plant defense mechanisms against pathogens.
  • 2010s–Present : Computational studies rationalizing thiadiazole-protein interactions, enabling targeted drug design.

The introduction of halogenated aryl groups, such as the 3-chlorophenyl moiety in this compound, marked a strategic advancement to modulate electronic and steric properties. This modification improved binding affinity in enzyme inhibition assays, particularly against microbial targets.

Comparative Analysis of Thiadiazole Derivatives :

Compound Substituents Application
Tiadinil 3-Chloro-4-methylphenyl Plant activator
4-Methyl-1,2,3-thiadiazole-5-carboxamide Unsubstituted phenyl Antimicrobial intermediate
N-(2-Chlorophenyl) derivative 2-Chlorophenyl Synthetic precursor

The structural evolution of 1,2,3-thiadiazoles underscores their adaptability in addressing challenges in drug resistance and crop protection. Current research leverages modular synthesis to introduce diverse substituents, optimizing pharmacokinetic and physicochemical profiles.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c1-6-9(16-14-13-6)10(15)12-8-4-2-3-7(11)5-8/h2-5H,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEIMOXABIXMPAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815587
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Hydrazone Cyclization with Sulfur Sources

A widely adopted method involves the reaction of ethyl carbazate with β-ketoesters, followed by sulfur incorporation. As detailed in a patent (CN104530040A), ethyl carbazate reacts with ethyl acetoacetate to form ethyl 3-(ethoxycarbonyl-hydrazono)butanoate. Cyclization with phosphorus oxychloride (POCl₃) in toluene yields the 1,2,3-thiadiazole-5-carboxylate ester. This method achieves a 72% yield for the intermediate ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate.

Key Reaction Conditions :

  • Solvent: Toluene
  • Temperature: 70°C
  • Catalyst: POCl₃
  • Yield: 72%

Direct Cyclization of Thiosemicarbazides

Alternative routes utilize thiosemicarbazides treated with acyl chlorides. For instance, reacting thiosemicarbazide with pivaloyl chloride in the presence of POCl₃ generates 2-amino-5-tert-butyl-1,3,4-thiadiazole. While this method is effective for alkyl-substituted thiadiazoles, aromatic derivatives require modified substrates.

Functionalization of the Thiadiazole Core

Methyl Group Introduction at Position 4

The methyl group at position 4 originates from the β-ketoester precursor (e.g., ethyl acetoacetate). During cyclization, the acetyl group is incorporated into the thiadiazole structure, forming the 4-methyl substituent. This step is critical for ensuring regioselectivity, as competing pathways may lead to positional isomers.

Carboxylic Acid Activation

The ester intermediate (ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate) is hydrolyzed to the carboxylic acid using aqueous NaOH (10%) at 80°C. Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the reactive acyl chloride, a prerequisite for amide bond formation.

Optimized Conditions :

  • Hydrolysis: 10% NaOH, 80°C, 2 hours
  • Chlorination: SOCl₂, reflux, 3 hours
  • Yield (Acyl Chloride): 85%

Amide Coupling with 3-Chloroaniline

The final step involves nucleophilic acyl substitution between the acyl chloride and 3-chloroaniline. Triethylamine (Et₃N) is employed as a base to scavenge HCl, enhancing reaction efficiency.

Procedure :

  • Dissolve 3-chloroaniline (1.0 mmol) in acetonitrile (5 mL).
  • Add 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1.0 mmol) dropwise under ice cooling.
  • Stir at room temperature for 6 hours.
  • Filter the precipitate and recrystallize from ethanol.

Analytical Data :

  • Yield : 30–40% (dependent on purification)
  • Melting Point : 201–203°C (observed for analogous N-phenyl derivatives)
  • ¹H-NMR (DMSO- d₆) : δ 10.43 (s, 1H, NH), 8.05 (d, 2H, ArH), 7.67 (d, 2H, ArH), 7.34 (t, 2H, ArH), 7.23 (d, 2H, ArH).
  • IR : Peaks at 3105 cm⁻¹ (NH stretch), 3070 cm⁻¹ (C-H aromatic), 1595 cm⁻¹ (C=O).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Hydrazone Cyclization High regioselectivity; scalable Requires POCl₃, a corrosive reagent 72%
Direct Coupling Simplified steps; avoids toxic chlorination Lower yields due to side reactions 30–40%

Challenges and Optimization Strategies

  • Regioselectivity : Competing pathways during cyclization may yield 1,2,4-thiadiazole isomers. Using sterically hindered β-ketoesters (e.g., ethyl pivaloylacetate) minimizes this issue.
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) is essential for isolating the acyl chloride intermediate.
  • Amine Reactivity : 3-Chloroaniline’s electron-withdrawing group reduces nucleophilicity, necessitating prolonged reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), respectively, facilitate hydrolysis.

Major Products Formed

    Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

    Hydrolysis: Formation of 3-chlorophenylthiosemicarbazide and corresponding carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has shown significant promise as:

  • Antimicrobial Agent : It exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have demonstrated its effectiveness in inhibiting bacterial growth, indicating potential as a lead compound for new antibiotics .
  • Anticancer Agent : Research has indicated that this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Flow cytometric analysis revealed increased apoptotic characteristics in treated cells compared to controls .
  • Neuroprotective Effects : Some studies suggest potential neuroprotective mechanisms through modulation of AMPA receptors, highlighting its versatility in therapeutic applications.

Material Science

Thiadiazole derivatives are being investigated for their use in:

  • Organic Semiconductors : Their unique electronic properties make them suitable candidates for the development of organic semiconductors and light-emitting diodes (LEDs).

Agricultural Applications

In agriculture, this compound has been explored for:

  • Herbicidal and Fungicidal Activities : Certain derivatives of thiadiazoles are being studied for their effectiveness in controlling weeds and fungal pathogens in crops.

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer efficacy of various thiadiazole derivatives including this compound. Results indicated significant inhibition of cell proliferation in both MCF-7 and HepG2 cell lines. Treated cells exhibited increased apoptotic characteristics compared to control groups.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against a panel of bacterial strains. The results demonstrated that this compound was effective against both Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the 3-chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins. The thiadiazole ring can participate in hydrogen bonding and van der Waals interactions, stabilizing the compound-protein complex. Additionally, the carboxamide group can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxylic acid
  • N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-thiol
  • N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-amine

Uniqueness

N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to the presence of the carboxamide group, which imparts specific chemical and biological properties. The carboxamide group enhances its solubility in polar solvents and its ability to form hydrogen bonds, making it a versatile compound for various applications. Its unique structure allows for selective binding to molecular targets, distinguishing it from other thiadiazole derivatives.

Biological Activity

N-(3-chlorophenyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class, characterized by its unique structure that includes a 3-chlorophenyl group, a methyl group, and a carboxamide functional group. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and agricultural applications.

  • Molecular Formula: C₁₁H₁₀ClN₃OS
  • Molecular Weight: 267.74 g/mol
  • CAS Number: 223580-51-6

Synthesis

The synthesis of this compound typically involves the cyclization of 3-chlorobenzoyl chloride with thiosemicarbazide. This reaction is facilitated by dehydrating agents such as phosphorus oxychloride (POCl₃), leading to the formation of the desired thiadiazole derivative .

Biological Activity

This compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that compounds in the thiadiazole class possess significant antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .

Anticancer Properties

Recent research highlights the compound's potential as an anticancer agent. It has been evaluated for its cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound induces apoptosis in these cells, with IC₅₀ values indicating potent activity. For instance, one study reported an IC₅₀ of 0.28 µg/mL against MCF-7 cells .

Table: Summary of Cytotoxicity Studies

Cell LineIC₅₀ Value (µg/mL)Mechanism of Action
MCF-70.28Induces apoptosis via cell cycle arrest
HepG29.6Down-regulates MMP2 and VEGFA expression

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression by binding to their active sites.
  • Hydrophobic Interactions: The presence of the chlorophenyl group enhances binding affinity to hydrophobic pockets in proteins.
  • Hydrogen Bonding: The carboxamide group can form hydrogen bonds with amino acid residues in target proteins, stabilizing the compound-protein complex .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound has been explored for:

  • Neuroprotective Effects: Some studies suggest potential neuroprotective mechanisms through modulation of AMPA receptors .
  • Agricultural Applications: Its derivatives have shown promise as fungicides and herbicides in agricultural settings .

Study 1: Anticancer Activity Evaluation

A study conducted on the anticancer efficacy of various thiadiazole derivatives included this compound. The results indicated that this compound significantly inhibited cell proliferation in both MCF-7 and HepG2 cell lines. Flow cytometric analysis revealed that treated cells exhibited increased apoptotic characteristics compared to control groups.

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial activity against a panel of bacterial strains. The results demonstrated that this compound was effective against Gram-positive and Gram-negative bacteria, showcasing its potential as a lead compound for developing new antibiotics.

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